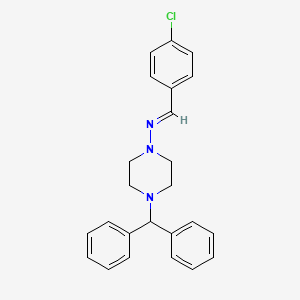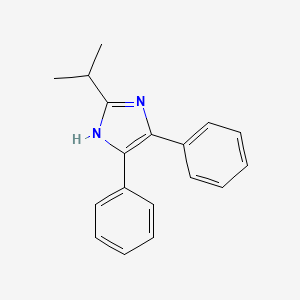
4,5-Diphenyl-2-(propan-2-yl)-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4,5-diphenyl-1H-imidazole is a heterocyclic compound with the molecular formula C18H18N2. It belongs to the imidazole family, which is known for its diverse chemical and biological properties. This compound is characterized by the presence of an isopropyl group and two phenyl groups attached to the imidazole ring, making it a unique and valuable molecule in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under thermal conditions. This reaction is often catalyzed by Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, which facilitate the cyclocondensation process .
Industrial Production Methods: While specific industrial production methods for 2-Isopropyl-4,5-diphenyl-1H-imidazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
2-Isopropyl-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity. These interactions are crucial for its biological and therapeutic effects .
Comparación Con Compuestos Similares
4,5-Diphenyl-1H-imidazole: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Propyl-1H-imidazole-4,5-dicarboxylate: Contains carboxylate groups, which alter its reactivity and applications.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Features a phenol group, providing unique chemical behavior.
Uniqueness: 2-Isopropyl-4,5-diphenyl-1H-imidazole stands out due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its unique properties and applications .
Propiedades
Número CAS |
13682-25-2 |
|---|---|
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
4,5-diphenyl-2-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C18H18N2/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20) |
Clave InChI |
KDPMUOQKEHXSOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


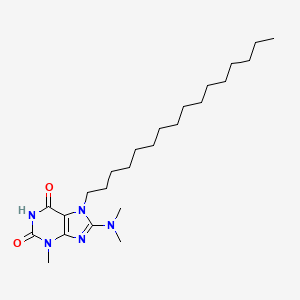
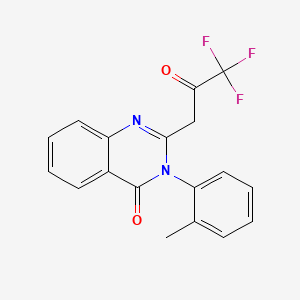
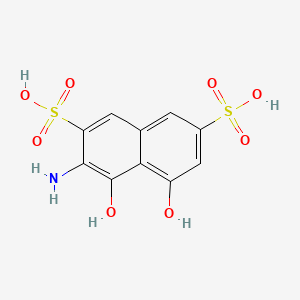
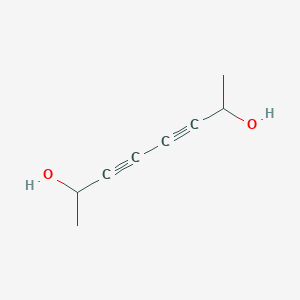
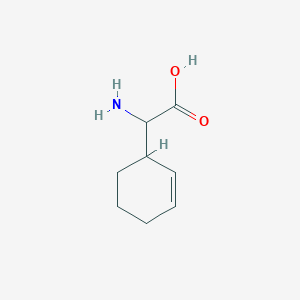
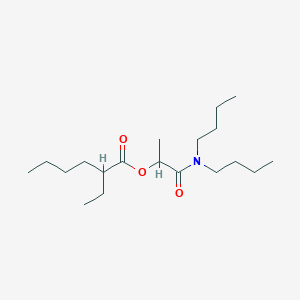
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
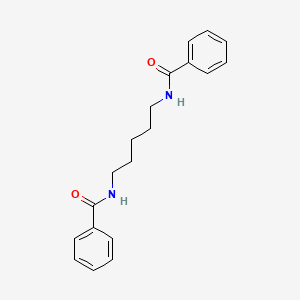
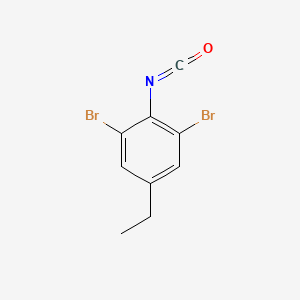
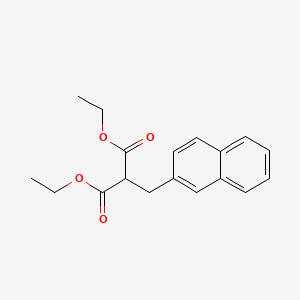
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
